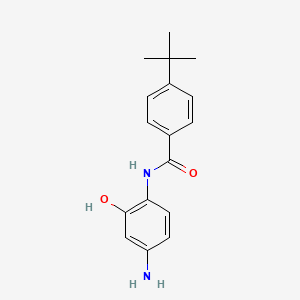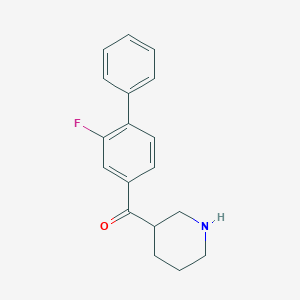![molecular formula C17H14N2O4S B5313165 3'-cyano-5-[(cyclopropylamino)sulfonyl]biphenyl-3-carboxylic acid](/img/structure/B5313165.png)
3'-cyano-5-[(cyclopropylamino)sulfonyl]biphenyl-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3'-cyano-5-[(cyclopropylamino)sulfonyl]biphenyl-3-carboxylic acid, also known as CSB, is a synthetic compound that has shown potential in scientific research applications. It belongs to the class of sulfonamide compounds and has a molecular formula of C20H17N3O4S.
Mécanisme D'action
The mechanism of action of 3'-cyano-5-[(cyclopropylamino)sulfonyl]biphenyl-3-carboxylic acid involves the inhibition of various enzymes and proteins that are involved in cellular processes. 3'-cyano-5-[(cyclopropylamino)sulfonyl]biphenyl-3-carboxylic acid has been shown to inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and differentiation. 3'-cyano-5-[(cyclopropylamino)sulfonyl]biphenyl-3-carboxylic acid also inhibits the activity of topoisomerase II, which is involved in DNA replication and repair. Additionally, 3'-cyano-5-[(cyclopropylamino)sulfonyl]biphenyl-3-carboxylic acid inhibits the activity of cyclooxygenase-2, which is involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
3'-cyano-5-[(cyclopropylamino)sulfonyl]biphenyl-3-carboxylic acid has been found to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 3'-cyano-5-[(cyclopropylamino)sulfonyl]biphenyl-3-carboxylic acid inhibits the proliferation of cancer cells, reduces inflammation, and protects neurons from oxidative stress. In vivo studies have shown that 3'-cyano-5-[(cyclopropylamino)sulfonyl]biphenyl-3-carboxylic acid reduces tumor growth and metastasis, reduces inflammation in animal models of arthritis, and improves cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3'-cyano-5-[(cyclopropylamino)sulfonyl]biphenyl-3-carboxylic acid is its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. Another advantage is its relatively simple synthesis method and high yield. However, 3'-cyano-5-[(cyclopropylamino)sulfonyl]biphenyl-3-carboxylic acid also has some limitations for lab experiments. One limitation is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which requires careful dosing and monitoring in animal studies.
Orientations Futures
There are several future directions for research on 3'-cyano-5-[(cyclopropylamino)sulfonyl]biphenyl-3-carboxylic acid. One direction is to investigate its potential as a therapeutic agent for other diseases, such as cardiovascular disease and diabetes. Another direction is to study its mechanism of action in more detail, particularly its interactions with specific enzymes and proteins. Additionally, future research could focus on developing more efficient synthesis methods for 3'-cyano-5-[(cyclopropylamino)sulfonyl]biphenyl-3-carboxylic acid and improving its solubility and bioavailability.
Méthodes De Synthèse
The synthesis of 3'-cyano-5-[(cyclopropylamino)sulfonyl]biphenyl-3-carboxylic acid involves the reaction between 3'-cyano-5-bromobiphenyl-3-carboxylic acid and cyclopropylamine in the presence of a base and copper catalyst. The reaction proceeds through a copper-catalyzed amination process, resulting in the formation of 3'-cyano-5-[(cyclopropylamino)sulfonyl]biphenyl-3-carboxylic acid. The yield of the synthesis process is approximately 50%, and the purity of the compound can be increased through recrystallization.
Applications De Recherche Scientifique
3'-cyano-5-[(cyclopropylamino)sulfonyl]biphenyl-3-carboxylic acid has been shown to have potential in various scientific research applications, including cancer research, inflammation research, and neurological research. In cancer research, 3'-cyano-5-[(cyclopropylamino)sulfonyl]biphenyl-3-carboxylic acid has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, 3'-cyano-5-[(cyclopropylamino)sulfonyl]biphenyl-3-carboxylic acid has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines. In neurological research, 3'-cyano-5-[(cyclopropylamino)sulfonyl]biphenyl-3-carboxylic acid has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
3-(3-cyanophenyl)-5-(cyclopropylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c18-10-11-2-1-3-12(6-11)13-7-14(17(20)21)9-16(8-13)24(22,23)19-15-4-5-15/h1-3,6-9,15,19H,4-5H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRCDJBHKYPQNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC(=CC(=C2)C(=O)O)C3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4R)-4-(4-{1-[(4-ethylbenzoyl)amino]-1-methylethyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5313089.png)
![1-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide](/img/structure/B5313090.png)
![2-(2-{5-[(4-methylphenyl)thio]-2-furyl}-1H-imidazol-1-yl)ethanol](/img/structure/B5313098.png)
![N-(2-ethylphenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5313101.png)

![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5313108.png)
![4-methyl-6-{[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]carbonyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5313123.png)
![N-[2-(4-morpholinyl)ethyl]-4-[(phenylthio)methyl]benzamide](/img/structure/B5313133.png)
![ethyl 5-methyl-2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5313147.png)
![2-[2-(2-methoxyphenyl)vinyl]-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5313154.png)
![2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5313166.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,3-dimethoxybenzamide](/img/structure/B5313181.png)